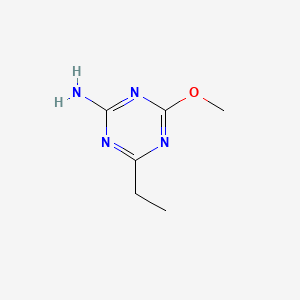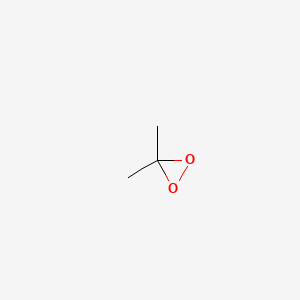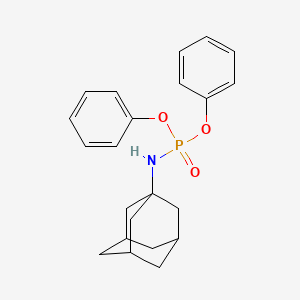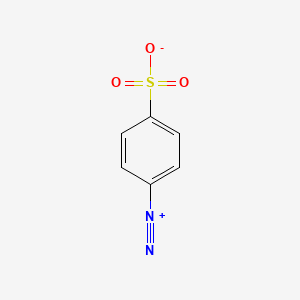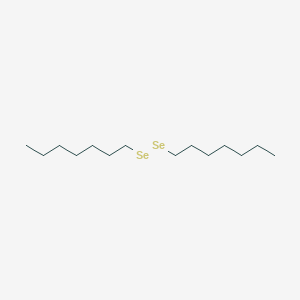
Heptyl Diselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl Diselenide is an organoselenium compound with the chemical formula ( \text{C}{14}\text{H}{30}\text{Se}_2 ) It is a member of the diselenide family, characterized by the presence of a selenium-selenium bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptyl Diselenide can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting heptyl selenocyanate in an aqueous medium . This method is efficient and yields high purity products.
Another method involves the reduction of elemental selenium with sodium borohydride in the presence of heptyl bromide . This reaction typically occurs under mild conditions and produces diheptyldiselenide with good yields.
Industrial Production Methods
Industrial production of diheptyldiselenide often employs large-scale versions of the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl Diselenide undergoes various chemical reactions, including:
Reduction: It can be reduced to heptyl selenol using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions with alkyl halides to form heptyl selenides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Heptyl seleninic acid.
Reduction: Heptyl selenol.
Substitution: Heptyl selenides.
Aplicaciones Científicas De Investigación
Heptyl Diselenide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diheptyldiselenide involves its ability to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of various cellular pathways, including those involved in oxidative stress response . Heptyl Diselenide can also undergo redox cycling, which contributes to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another diselenide compound with similar antioxidant properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Heptyl Diselenide is unique due to its long alkyl chains, which can influence its solubility and reactivity compared to other diselenides. This structural feature makes it particularly useful in applications requiring hydrophobic selenium-containing compounds .
Propiedades
Número CAS |
52056-09-4 |
|---|---|
Fórmula molecular |
C14H30Se2 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
1-(heptyldiselanyl)heptane |
InChI |
InChI=1S/C14H30Se2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
PIXYUVMEKOLNHH-UHFFFAOYSA-N |
SMILES |
CCCCCCC[Se][Se]CCCCCCC |
SMILES canónico |
CCCCCCC[Se][Se]CCCCCCC |
Sinónimos |
diheptyl diselenide diheptyldiselenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





